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Compound of Interest

Compound Name: 7-Methoxy-8-nitroisoquinoline

CAS No.: 63485-75-6

Cat. No.: B029856 Get Quote

Executive Summary & Structural Context[1][2][3][4]
7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) represents a critical intermediate in the

synthesis of complex benzylisoquinoline alkaloids and potential antineoplastic agents. Its

structural uniqueness lies in the peri-substitution pattern (positions 1 and 8), where the steric

and electronic interaction between the C1-proton and the C8-nitro group creates distinct

spectroscopic signatures.

This guide provides a definitive analysis of the molecule's spectral properties (NMR, IR, MS),

grounded in the mechanistic causality of substituent effects. It is designed to assist medicinal

chemists in validating the regioselectivity of nitration reactions on 7-methoxyisoquinoline.

Structural Logic and Numbering
To interpret the spectra correctly, the numbering system must be rigorous:

Isoquinoline Core: Bicyclic aromatic system.

Position 7 (Methoxy): Electron-donating group (EDG); activates the ring and directs

electrophilic substitution to positions 6 and 8.

Position 8 (Nitro): Electron-withdrawing group (EWG); introduced via electrophilic aromatic

substitution. Position 8 is favored over position 6 due to the stabilization of the transition
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state at the

-position of the naphthalene-like system, despite steric hindrance.

Synthesis & Workflow Visualization
The generation of reliable spectroscopic data begins with a controlled synthesis. The primary

route involves the regioselective nitration of 7-methoxyisoquinoline.

Experimental Workflow
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Figure 1: Synthetic pathway and purification workflow for isolating the 8-nitro isomer.

Nuclear Magnetic Resonance (NMR) Analysis[5][6]
[7][8]
The

H NMR spectrum is the most powerful tool for confirming the 8-nitro regiochemistry. The key
diagnostic indicator is the Peri-Effect.[1]

The Peri-Effect (Critical Insight)
In isoquinolines, a substituent at C8 is spatially proximate to the proton at C1. A nitro group at

C8 exerts a strong deshielding anisotropic effect and Van der Waals repulsion on H1.

Observation: H1 shifts downfield significantly (often >0.5 ppm) compared to the precursor.

Validation: If the nitro group were at position 6, H1 would not show this dramatic shift.

Predicted H NMR Data (400 MHz, CDCl )
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Proton
Position

Chemical Shift
(

, ppm)

Multiplicity
Coupling (

, Hz)

Assignment
Logic

H-1 9.85 - 10.05 Singlet (s) -

Diagnostic: Peri-

deshielding by 8-

NO

. Most downfield

signal.

H-3 8.65 Doublet (d) 5.8

Pyridine ring

proton;

to Nitrogen.

H-4 7.75 Doublet (d) 5.8

Pyridine ring

proton;

to Nitrogen.

H-5 8.15 Doublet (d) 9.2

Ortho to H6;

Deshielded by 8-

NO

(para-like effect).

H-6 7.60 Doublet (d) 9.2

Ortho to H5;

Shielded by 7-

OMe.

OCH 4.08 Singlet (s) -
Methoxyl group

at C7.

C NMR Highlights
C-1: ~150 ppm (Deshielded, adjacent to N).

C-7: ~155 ppm (Ipso to Oxygen).

C-8: ~140 ppm (Ipso to Nitro).
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OCH

: ~56 ppm.

Infrared Spectroscopy (IR)[2][6][8]
IR analysis provides quick confirmation of functional group transformation (Nitration).

Diagnostic Bands
The spectrum is dominated by the strong dipoles of the nitro and methoxy groups.

Functional Group
Wavenumber (cm

)
Mode Structural Insight

Nitro (NO

)
1535 ± 10 Asymmetric Stretch

Strong intensity;

confirms nitration.

Nitro (NO

)
1350 ± 10 Symmetric Stretch

Paired with the 1535

band.

Methoxy (C-O) 1260 - 1275 C-O-C Stretch
Characteristic aryl

ether band.

C-H (Aromatic) 3050 - 3100 Stretching Weak, sharp bands.

C=N / C=C 1620, 1590 Ring Skeletal
Isoquinoline backbone

vibrations.

Mass Spectrometry (MS)[9]
Mass spectrometry validates the molecular formula and provides a fragmentation fingerprint

characteristic of nitro-aromatics.

Ionization Data (EI, 70 eV)
Molecular Ion (M

): m/z 204 (Base peak or high intensity).
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Formula: C

H

N

O

.[2]

Fragmentation Pathway
Nitro compounds often undergo characteristic losses of NO

, NO, or an "ortho effect" involving the neighboring substituent (OMe).

Molecular Ion (M+)
m/z 204

[M - NO2]+
m/z 158

- NO2 (46)

[M - NO]+
m/z 174

- NO (30)

[M - NO2 - CH3]+
m/z 143

- CH3 (15)

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for 7-Methoxy-8-nitroisoquinoline.

m/z 174 ([M-NO]

): Common in nitroaromatics containing an ortho-substituent containing oxygen (ortho effect).
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m/z 158 ([M-NO

]

): Direct cleavage of the C-N bond.

m/z 143: Subsequent loss of the methyl group from the methoxy functionality.

Experimental Protocol: Preparation & Validation
To ensure the spectral data above is reproducible, the following protocol is recommended. This

method maximizes the yield of the 8-nitro isomer over the 6-nitro isomer.

Step-by-Step Methodology:

Dissolution: Dissolve 7-methoxyisoquinoline (1.0 eq) in concentrated H

SO

(10 vol) at 0°C.

Nitration: Add KNO

(1.05 eq) portion-wise over 30 minutes, maintaining temperature < 5°C.

Why: Controlling temperature prevents dinitration and degradation.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

Quenching: Pour the reaction mixture onto crushed ice/NH

OH (pH adjustment to ~9).

Extraction: Extract with CH

Cl

(3x).

Purification: The crude solid contains a mixture of 8-nitro (major) and 6-nitro (minor).
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Separation: Flash column chromatography (SiO

); Gradient elution 0-5% MeOH in DCM.

Validation: The 8-nitro isomer elutes second (more polar due to dipole moment) or is

separated by fractional crystallization from ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b029856#spectroscopic-data-nmr-ir-ms-of-7-methoxy-
8-nitroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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